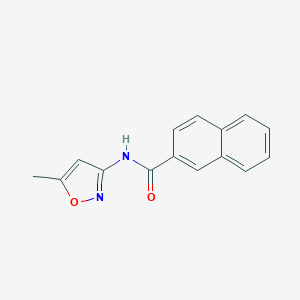

N-(5-methyl-3-isoxazolyl)-2-naphthamide

Description

N-(5-methyl-3-isoxazolyl)-2-naphthamide is a heterocyclic amide derivative featuring a naphthalene ring system linked via an amide bond to a 5-methyl-3-isoxazolyl group. Its synthesis typically involves coupling reactions between naphthoyl chlorides and 5-methyl-3-isoxazolamine derivatives under controlled conditions.

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C15H12N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,16,17,18) |

InChI Key |

AGFXSIIVAPLKHR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

- For example, (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (from ) exhibits a conjugated acrylamide system, enhancing rigidity and hydrogen-bonding capacity compared to the naphthamide analog. This structural difference correlates with varied antimicrobial efficacy .

- Urea derivatives (e.g., PNU-120596): The substitution of the amide group with a urea linkage, as in N-(5-chloro-2,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-urea, introduces hydrogen-bond donors and acceptors, enabling allosteric modulation of nicotinic receptors. This contrasts with the naphthamide’s lack of receptor-binding activity .

Data Tables

Key Research Findings

- Bioactivity : The 5-methyl-3-isoxazolyl group is critical for antimicrobial activity, but substituents on the aromatic amide dictate specificity. Naphthamide derivatives may excel in lipid-rich environments due to increased hydrophobicity .

- Receptor Interactions : Urea derivatives highlight the importance of hydrogen-bonding networks in receptor modulation, a feature absent in simple amides like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.